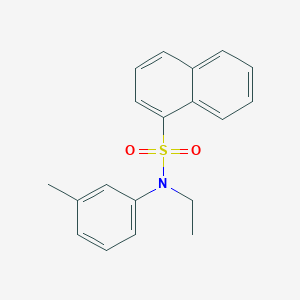
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine, also known as MEDA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MEDA is a chiral diamine that has two enantiomers, R-MEDA, and S-MEDA. It has a unique structure that makes it an ideal candidate for various chemical reactions and synthesis methods.
Scientific Research Applications
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has been extensively studied for its potential use in various scientific research applications, including asymmetric synthesis, catalysis, and drug discovery. This compound is a chiral diamine that can be used as a chiral ligand in asymmetric catalysis reactions, resulting in the formation of enantiomerically pure products. This compound has also been used in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is not fully understood. However, it is believed that this compound acts as a chiral ligand, forming complexes with metal ions such as palladium and rhodium. These complexes can then be used in various chemical reactions, resulting in the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. This compound has also been shown to have low acute toxicity in mice.
Advantages and Limitations for Lab Experiments
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has several advantages for use in lab experiments. It is a chiral diamine that can be used as a chiral ligand in asymmetric catalysis reactions, resulting in the formation of enantiomerically pure products. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine. One direction is to study the mechanism of action of this compound in more detail, including its interactions with metal ions and other molecules. Another direction is to explore the potential use of this compound in drug discovery, particularly in the synthesis of anti-cancer and anti-inflammatory drugs. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine can be synthesized using various methods, including the reaction of 4-methylcyclohexanone with diethylamine, followed by the reaction of the resulting product with methylamine. Another method involves the reaction of 4-methylcyclohexanone with diethylamine, followed by the reaction of the resulting product with formaldehyde and hydrogen gas. Both methods result in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-5-16(6-2)12-11-15(4)14-9-7-13(3)8-10-14/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQDFWDAEBDGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5849153.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5849163.png)









![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)


